molecular formula C17H14BrN3O2 B10990079 N-(3-bromophenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(3-bromophenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10990079
M. Wt: 372.2 g/mol
InChI Key: WJDDCSXTUIQSSG-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the class of oxazolo[5,4-b]pyridines. This compound is of significant interest due to its unique structural features and potential biological activities. It has been studied for its applications in various fields, including medicinal chemistry and organic synthesis.

Chemical Reactions Analysis

N-(3-bromophenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.

    Cyclization: Intramolecular cyclization reactions can form additional fused ring systems.

Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as sodium hydride (NaH). Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted oxazolo[5,4-b]pyridine derivatives .

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. For example, as a cytochrome P450 CYP17 inhibitor, it binds to the active site of the enzyme, preventing the conversion of precursors into androgens and estrogens . This inhibition can lead to reduced levels of these hormones, which is beneficial in the treatment of hormone-dependent cancers.

Properties

Molecular Formula

C17H14BrN3O2

Molecular Weight

372.2 g/mol

IUPAC Name

N-(3-bromophenyl)-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C17H14BrN3O2/c1-9-15-13(16(22)19-12-4-2-3-11(18)7-12)8-14(10-5-6-10)20-17(15)23-21-9/h2-4,7-8,10H,5-6H2,1H3,(H,19,22)

InChI Key

WJDDCSXTUIQSSG-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC(=CC=C4)Br

Origin of Product

United States

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